![molecular formula C9H12O2 B14714928 Bicyclo[3.2.2]nonane-6,8-dione CAS No. 21173-67-1](/img/structure/B14714928.png)
Bicyclo[3.2.2]nonane-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[322]nonane-6,8-dione is an organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.2]nonane-6,8-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react under high pressure to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene at 130°C yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The use of high-pressure cycloaddition techniques can improve the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.2]nonane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.2]nonane-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial chemical processes
Wirkmechanismus
The mechanism of action of bicyclo[3.2.2]nonane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.
Bicyclo[4.3.0]nonane: Known for its use in the synthesis of nucleoside analogues.
Bicyclo[3.3.1]nonane-2,6-dione: Similar in structure but with different functional groups.
Uniqueness
Bicyclo[3.2.2]nonane-6,8-dione is unique due to its specific ring structure and the position of its diketone groups. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds cannot .
Eigenschaften
CAS-Nummer |
21173-67-1 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
bicyclo[3.2.2]nonane-6,8-dione |
InChI |
InChI=1S/C9H12O2/c10-8-5-7-3-1-2-6(8)4-9(7)11/h6-7H,1-5H2 |
InChI-Schlüssel |
XQMMPZLKHKUSOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(=O)C(C1)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







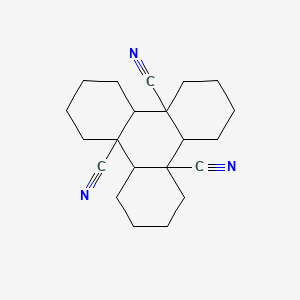
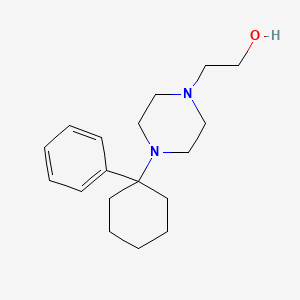
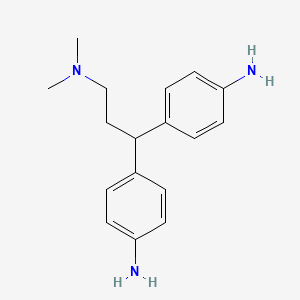
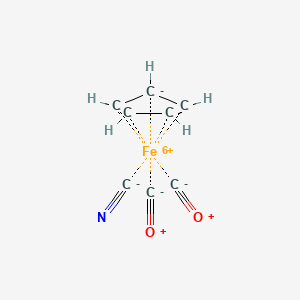
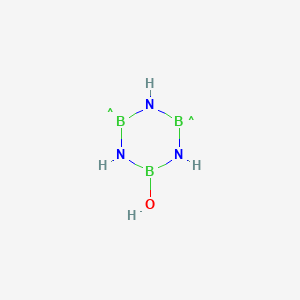
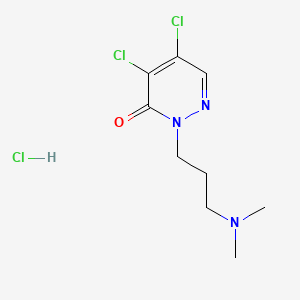
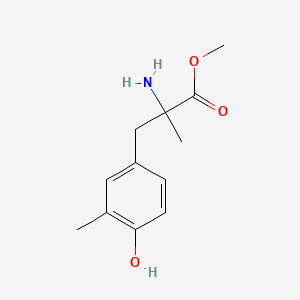
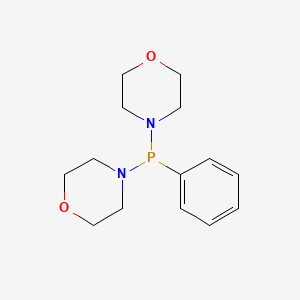
![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
